![molecular formula C18H17NO2S B2998704 (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide CAS No. 2035008-04-7](/img/structure/B2998704.png)

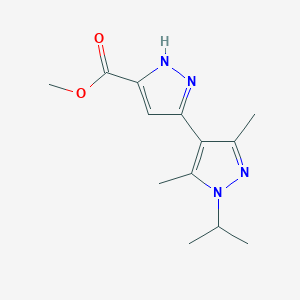

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthetic methodologies involving compounds similar to "(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-3-yl)acrylamide" have been extensively studied. For instance, the synthesis of 4H-indeno[1,2-b]thiophenes and 8H-indeno[2,1-b]thiophenes involves treatment of methyl propiolate and various benzaldehydes, showcasing the compound's potential in constructing complex heterocyclic systems through intramolecular Friedel-Crafts reactions (Jeon & Lee, 2008). Additionally, transformations under Camps cyclization conditions have been applied to similar N-substituted furan- and thiophene-carboxamides, indicating the compound's utility in generating quinolin-4(1H)-ones, a class of compounds with various pharmacological activities (Mochalov et al., 2016).

Material Science and Polymer Chemistry

Research on the palladium-catalyzed direct alkenation of thiophenes and furans highlights the potential of such compounds in material science and polymer chemistry. This method allows for the synthesis of mono-alkenylated products, which are crucial intermediates in the production of conducting polymers and organic electronic materials (Zhao et al., 2009).

Pharmacology and Drug Discovery

The synthesis and evaluation of heteroarylacrylonitriles for in vitro cytotoxic activities demonstrate the relevance of acrylamide derivatives in drug discovery. Structure-activity relationship studies of these compounds have shown potential anticancer properties, suggesting that related acrylamide derivatives, such as the compound , may also possess significant biological activities (Sa̧czewski et al., 2004).

Antiviral Research

A related compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been identified as a novel chemical inhibitor against the SARS coronavirus helicase, highlighting the potential of furan-acrylamide derivatives in antiviral research. The compound exhibited inhibitory effects on ATP hydrolysis and DNA unwinding activities of the helicase, with minimal cytotoxicity, suggesting that derivatives of "this compound" might also possess antiviral properties (Lee et al., 2017).

Propiedades

IUPAC Name |

(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(furan-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-13(19-18(20)7-6-14-8-9-21-11-14)10-15-12-22-17-5-3-2-4-16(15)17/h2-9,11-13H,10H2,1H3,(H,19,20)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRYCZQTYUGDCW-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C=CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)/C=C/C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)

![tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2998629.png)

![N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998638.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2998642.png)

![(1S,5R)-3-azoniabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2998643.png)

![N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide](/img/structure/B2998644.png)